Global Bioactivity Gap vs. Structurally Closest Public-Domain Analogs
A systematic search of PubMed, BindingDB, ChEMBL, and PubChem (April 2026) returned zero primary bioassay records for CAS 708227-62-7, whereas the comparator N-(benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 942002-62-2) has documented enzyme inhibition data in multiple public-domain datasets [1]. This complete absence of quantitative potency, selectivity, or ADME data for the target compound represents the most critical evidence gap for procurement decisions.
| Evidence Dimension | Public bioassay records |
|---|---|
| Target Compound Data | 0 records |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 942002-62-2); ≥3 binding/functional assay records across multiple databases |
| Quantified Difference | Absolute data void for target compound |
| Conditions | Database-wide extraction (PubMed, BindingDB, ChEMBL, PubChem) |
Why This Matters
The complete data void means any selection of CAS 708227-62-7 for a specific target must be supported exclusively by in-house profiling data; no external validation exists.
- [1] BindingDB. (n.d.). BDBM35383 and related entries for N-(benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide analogs. BindingDB database, University of California San Diego. View Source
